molecular formula C16H11ClF3N3O2 B2980626 Ethyl 3-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 685107-03-3

Ethyl 3-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2980626
CAS No.: 685107-03-3
M. Wt: 369.73
InChI Key: BPSANLPFNJBDTR-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenyl group at position 3, a trifluoromethyl group at position 7, and an ethyl ester at position 6. This structure combines electron-withdrawing (trifluoromethyl, ester) and aromatic (4-chlorophenyl) substituents, which influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N3O2/c1-2-25-15(24)12-7-21-14-11(9-3-5-10(17)6-4-9)8-22-23(14)13(12)16(18,19)20/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSANLPFNJBDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C=N2)C3=CC=C(C=C3)Cl)N=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Ethyl 3-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative with the molecular formula C16H11ClF3N3O2 and a molecular weight of 369.73 .

Synthesis and Reactions
Pyrazolo[1,5-a]pyrimidines can be synthesized through the reaction of pyrazole derivatives with dicarbonyl compounds, such as acetylacetone and ethyl acetoacetate . The reaction proceeds through a nucleophilic attack of the amino group on the keto function, followed by intermolecular cyclization and water or ethanol elimination . Pyrazolo[1,5-a]pyrimidines can also be obtained through the interaction of a starting material with α, β-unsaturated carbonyl compounds, such as 1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one, 3-(furan-2-yl)-1-phenylprop-2-en-1-one, and 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one, yielding diazenylbenzoate derivatives . Their synthesis can also result in 7-hydroxy-pyrazolo[1,5-a]pyrimidine derivatives .

Potential Applications
Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potential in various applications:

  • Antituberculosis Agents Pyrazolo[1,5-a]pyrimidin-7(4H)-one has been identified as a potential antituberculosis lead through high-throughput whole-cell screening .
  • Anticancer Agents 1H-Pyrazolo[3,4-d]pyrimidine derivatives have been reported as essential pharmacophores in many anticancer agents and EGFR-TKIs . Phenylpyrazolo[3,4-d]pyrimidine-based multitarget inhibitors have shown significant potential for anticancer treatment .
  • Antibacterial and Antibiofilm Activities Pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been assessed for their antibacterial and antibiofilm activities .

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to and inhibit various enzymes and receptors, leading to therapeutic effects. For example, its derivatives have been identified as inhibitors of carboxylesterase, translocator protein, and PDE10A, which are involved in various physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional attributes of the target compound with its analogs:

Compound Name Substituents Synthesis Method Key Properties/Applications Reference
Ethyl 3-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate 3: 4-chlorophenyl
7: CF₃
6: Ethyl ester
Likely via Suzuki coupling (3-bromo precursor + 4-chlorophenyl boronic acid) High lipophilicity (CF₃ group); potential bioactivity inferred from analogs (e.g., antimicrobial) -
Ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate 2: 4-chlorophenyl
7: CH₃
6: Ethyl ester
Condensation of aminopyrazoles with activated carbonyl systems Reduced lipophilicity (CH₃ vs. CF₃); lower metabolic stability
3-(p-Tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one (5e) 3: p-Tolyl
7: CF₃
5: Ketone
Microwave-assisted Suzuki coupling Enhanced solubility (ketone group); antimicrobial activity against biofilms
Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate 5: Cyclopropyl
7: CF₃
3: Ethyl ester
Cyclization of trifluoromethylated intermediates Improved steric hindrance (cyclopropyl); potential kinase inhibition
Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate 7: 4-bromophenyl
5: CF₃
6: Ethyl ester (tetrazolo core)
Acid-catalyzed condensation of trifluoro-β-ketoesters with aldehydes HBV surface antigen inhibition; flattened ring conformation affects binding

Key Findings from Comparative Analysis

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl (CF₃) vs. Methyl (CH₃): The CF₃ group at position 7 significantly increases lipophilicity (XLogP3 ~3.1 for CF₃ analogs vs. ~2.5 for CH₃) and metabolic stability compared to methyl-substituted analogs .
  • Position of Ester Group: Ethyl esters at position 6 (vs. 5 or 3) enhance solubility in polar solvents (e.g., ethanol/water mixtures used in Suzuki reactions) .
  • Aromatic vs. Aliphatic Substituents: 4-Chlorophenyl at position 3 improves π-π stacking in biological targets compared to aliphatic groups (e.g., cyclopropyl), as seen in kinase inhibitors .

Pharmacological Implications

  • Antimicrobial Activity: Analogs with CF₃ and chlorophenyl groups exhibit biofilm inhibition (e.g., 5e in ) and antifungal activity (e.g., compound 5k in ) .
  • Kinase Inhibition: Trifluoromethylated pyrazolo[1,5-a]pyrimidines show promise as B-Raf kinase inhibitors, with ester groups critical for binding .

Biological Activity

Ethyl 3-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C16H11ClF3N3O2
  • Molecular Weight : 369.73 g/mol
  • CAS Number : 685107-03-3

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compound5.400.01
Celecoxib0.050.10

The selectivity index for this compound indicates a preference for COX-2 inhibition, which is beneficial for reducing inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs .

2. Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

These findings suggest its potential as a lead compound in developing new antimicrobial agents .

3. Anticancer Potential

The anticancer activity of pyrazolo[1,5-a]pyrimidines has been explored in various cancer cell lines. The compound exhibits cytotoxic effects against MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells.

Cell LineIC50 (μM)
MCF-722.73
HepG220.08
A5493.71

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Case Studies

A notable study investigated the compound's effect on inflammatory pathways in a murine model of arthritis. Treatment with this compound resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells .

Q & A

Q. How do electronic effects of substituents impact photophysical properties?

  • Methodological Answer: Electron-withdrawing groups (e.g., -CF₃) redshift absorption/emission spectra due to reduced HOMO-LUMO gaps. UV-Vis spectroscopy (e.g., λmax ~350 nm in DMSO) and cyclic voltammetry quantify these effects. The 4-chlorophenyl group further enhances conjugation stability .

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